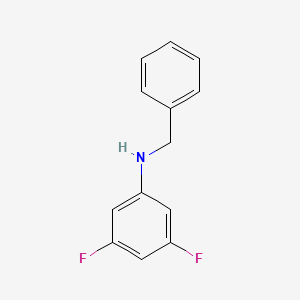

N-benzyl-3,5-difluoroaniline

Description

BenchChem offers high-quality N-benzyl-3,5-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3,5-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H11F2N |

|---|---|

Molecular Weight |

219.23 g/mol |

IUPAC Name |

N-benzyl-3,5-difluoroaniline |

InChI |

InChI=1S/C13H11F2N/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

InChI Key |

QNGZVINYTFTPCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

N-(3,5-difluorophenyl)benzylamine structure and synonyms

Executive Summary

N-(3,5-Difluorophenyl)benzylamine is a secondary aromatic amine characterized by a benzyl group attached to the nitrogen atom of a 3,5-difluoroaniline core.[1][2] This scaffold serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., ALK inhibitors) and agrochemicals.[3] The presence of fluorine atoms at the meta positions of the aniline ring significantly modulates the physicochemical properties of the molecule, enhancing metabolic stability and altering the basicity of the nitrogen center compared to non-fluorinated analogues.

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, mechanistic insights into its formation, and its utility in modern drug discovery.

Chemical Identity & Synonyms[1][2][4][5][6][7]

| Identifier | Value |

| IUPAC Name | N-Benzyl-3,5-difluoroaniline |

| Common Name | N-(3,5-Difluorophenyl)benzylamine |

| CAS Registry Number | 946839-66-3 |

| Molecular Formula | C₁₃H₁₁F₂N |

| Molecular Weight | 219.23 g/mol |

| SMILES | C1=CC=C(C=C1)CNC2=CC(=CC(=C2)F)F |

| InChI Key | QNGZVINYTFTPCF-UHFFFAOYSA-N |

| Structure Type | Secondary Aniline / Benzylamine Derivative |

Physicochemical Properties

The incorporation of fluorine atoms exerts a strong electron-withdrawing effect (inductive effect,

| Property | Value / Description | Significance |

| Physical State | Solid or viscous oil (dependent on purity) | Handling and storage stability.[1][2] |

| Predicted LogP | ~3.3 | Indicates moderate lipophilicity; suitable for CNS penetration and membrane permeability.[1][2] |

| H-Bond Donors | 1 (NH) | Critical for binding interactions (e.g., hinge region of kinases).[1][2] |

| H-Bond Acceptors | 3 (N, 2xF) | Fluorine can act as a weak hydrogen bond acceptor.[1][2] |

| pKa (Conjugate Acid) | ~2.5 - 3.0 (Estimated) | Significantly lower than aniline (pKa ~4.[1][2]6) due to electron-withdrawing fluorines.[1][2] |

Synthetic Methodologies

Core Protocol: Reductive Amination (Preferred Route)

The most robust method for synthesizing N-(3,5-difluorophenyl)benzylamine is the reductive amination of 3,5-difluoroaniline with benzaldehyde .[1][2] This route avoids the over-alkylation issues common with direct alkylation.[1][2]

Reaction Scheme:

Experimental Protocol

-

Reagents:

-

Procedure:

-

Step 1 (Imine Formation): Charge a reaction vessel with 3,5-difluoroaniline and benzaldehyde in DCE. Add acetic acid to catalyze imine formation (crucial due to the low nucleophilicity of the fluorinated aniline).[1][2] Stir at room temperature for 30–60 minutes.

-

Step 2 (Reduction): Add sodium triacetoxyborohydride in portions. The mild nature of this reducing agent prevents the reduction of the aldehyde prior to imine formation.[1][2]

-

Step 3 (Work-up): Stir overnight under nitrogen. Quench with saturated aqueous NaHCO₃.[1][2] Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Step 4 (Purification): Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).[1][2]

-

Alternative Route: N-Alkylation

Direct alkylation using benzyl bromide is possible but less selective, often yielding the tertiary amine (N,N-dibenzyl) byproduct.[1][2]

-

Reagents: 3,5-Difluoroaniline, Benzyl bromide, K₂CO₃, DMF or Acetonitrile.

-

Condition: Heat at 60–80°C. Requires careful monitoring to prevent over-alkylation.[1][2]

Mechanistic & Structural Analysis

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) features that make this scaffold valuable in drug design.

Figure 1: Synthetic pathway via reductive amination and key Structure-Activity Relationship (SAR) features.

Mechanistic Insight: The Fluorine Effect

-

Reduced Nucleophilicity: The 3,5-difluoro substitution pattern creates an electron-deficient aromatic ring.[1][2] This lowers the energy of the HOMO (Highest Occupied Molecular Orbital) on the nitrogen, making the initial attack on benzaldehyde slower than with unsubstituted aniline. Implication: Acid catalysis (AcOH) is strictly required to activate the aldehyde carbonyl.[1][2]

-

Metabolic Blocking: In medicinal chemistry, the para position is the primary site for oxidative metabolism (hydroxylation).[1][2] With the meta positions blocked by fluorine, the ring is deactivated towards electrophilic metabolic attack, extending the half-life (

) of the drug candidate.

Applications in Drug Discovery[3][8][9]

Kinase Inhibition (ALK)

The N-benzyl-3,5-difluoroaniline substructure is frequently observed in Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2][5]

-

Role: The difluorophenyl ring often occupies a solvent-exposed region or a specific hydrophobic pocket within the ATP-binding site.[1][2]

-

Binding: The secondary amine (NH) can serve as a hydrogen bond donor to the hinge region of the kinase.[1][2]

Bioisosterism

This scaffold is often used as a bioisostere for diphenylamine or N-phenylbenzylamine.[1][2] The addition of fluorine allows researchers to "tune" the lipophilicity (LogP) and pKa without significantly changing the steric volume of the molecule (Fluorine's van der Waals radius, 1.47 Å, is close to Hydrogen's 1.20 Å).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1][2] Potential sensitizer.[1][2][6]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine over long periods.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood, especially when handling benzyl bromide or volatile solvents.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21321445, N-benzyl-3,5-difluoroaniline.[1][2] Retrieved from [Link][1][2]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[1][2][7] (Standard Protocol Reference).[1][2]

-

U.S. Patent US9085565B2. Process for the preparation of ALK inhibitors containing difluorobenzyl moieties.[1][2] Retrieved from

Sources

- 1. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. N-benzyl-3,5-difluoroaniline | C13H11F2N | CID 21321445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 6. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Core Differences Between N-benzyl-3,5-difluoroaniline and 3,5-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond a Simple Substitution

At first glance, N-benzyl-3,5-difluoroaniline is a straightforward derivative of 3,5-difluoroaniline, differing only by the substitution of a benzyl group for a hydrogen atom on the aniline nitrogen. However, this single modification imparts profound changes in steric hindrance, electronic properties, chemical reactivity, and strategic utility in multi-step synthesis. While 3,5-difluoroaniline is a foundational precursor, prized for introducing the 3,5-difluorophenyl motif into target molecules, its N-benzyl counterpart serves a more nuanced role, often as a protected intermediate that allows for selective reactions elsewhere in a synthetic sequence. This guide will dissect these differences from a structural, physicochemical, and practical application standpoint.

Structural and Physicochemical Divergence

The introduction of the benzyl group (C₆H₅CH₂–) creates a secondary amine and significantly alters the molecule's physical and chemical profile.

Core Structural Differences

The primary amine of 3,5-difluoroaniline features two N-H bonds, making the nitrogen a potential hydrogen bond donor and acceptor. In contrast, N-benzyl-3,5-difluoroaniline has only one N-H bond, and the presence of the bulky, non-polar benzyl group introduces significant steric shielding around the nitrogen atom.

Comparative Physicochemical Data

The addition of a C₇H₇ group results in predictable changes in molecular weight and related properties. However, the impact on properties like pKa is more subtle, arising from electronic and solvation effects.

| Property | 3,5-Difluoroaniline | N-benzyl-3,5-difluoroaniline | Rationale for Difference |

| CAS Number | 372-39-4[1][2] | 946839-66-3 | Unique chemical identity. |

| Molecular Formula | C₆H₅F₂N[1][2] | C₁₃H₁₁F₂N | Addition of a C₇H₆ benzyl fragment. |

| Molecular Weight | 129.11 g/mol [1][2] | 219.23 g/mol | Increased mass from the benzyl group. |

| Appearance | White to yellowish solid[3] | Data not available; likely an oil or low-melting solid | Increased molecular complexity and size. |

| Melting Point | 37-41 °C[2][4] | Data not available | Disruption of crystal packing by the benzyl group. |

| Boiling Point | ~82 °C @ 20 mmHg[2] | Data not available; significantly higher | Increased molecular weight and van der Waals forces. |

| pKa (of conjugate acid) | ~2.57 (Predicted)[3] | Expected to be slightly higher | The alkyl group (benzyl) is weakly electron-donating, increasing electron density on N. |

| Solubility | Sparingly soluble in water[3] | Expected to be less soluble in water | Increased size of the non-polar hydrocarbon portion. |

Synthesis and Reactivity: A Tale of Two Nitrogens

The most significant differences emerge when considering the synthesis and reactivity of these two compounds. N-benzyl-3,5-difluoroaniline is most commonly synthesized from 3,5-difluoroaniline, a process that itself highlights their relationship.

Synthesis of N-benzyl-3,5-difluoroaniline

The standard method is a nucleophilic substitution (N-alkylation) where 3,5-difluoroaniline acts as the nucleophile.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HBr byproduct formed during the reaction. Potassium carbonate is a common, cost-effective choice.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reagents and facilitate the Sₙ2 reaction mechanism without interfering by protonating the nucleophile.

Comparative Reactivity

The lone pair of electrons on the nitrogen atom in aniline is delocalized into the benzene ring through resonance. In benzylamine, conversely, the benzene ring is not directly attached to the nitrogen, preventing this resonance effect and making the lone pair more available.[5][6] Therefore, benzylamine is significantly more basic than aniline.

For N-benzyl-3,5-difluoroaniline, the situation is a hybrid. The nitrogen is still directly attached to the difluorophenyl ring, so its lone pair is delocalized. However, the benzyl group is an alkyl group, which has a weak positive inductive effect (+I). This effect pushes electron density towards the nitrogen, slightly increasing its basicity compared to the parent 3,5-difluoroaniline. The two electron-withdrawing fluorine atoms on the ring significantly reduce the basicity of the nitrogen in both molecules compared to unsubstituted aniline.

From a reactivity standpoint, the primary amine of 3,5-difluoroaniline can undergo double alkylation or arylation, which can be an undesirable side reaction. The secondary amine of N-benzyl-3,5-difluoroaniline can only be substituted once more, offering greater control. However, the steric bulk of the benzyl group can hinder the approach of electrophiles to the nitrogen atom, reducing its nucleophilicity in certain reactions.[7]

Both the -NH₂ group of 3,5-difluoroaniline and the -NHBn group of its derivative are activating, ortho-, para-directing groups for electrophilic aromatic substitution on the aniline ring. However, the two fluorine atoms are strongly deactivating and meta-directing. The directing effects are therefore competitive. In both molecules, electrophilic attack is directed to the C2, C4, and C6 positions. The steric hindrance from the N-benzyl group in N-benzyl-3,5-difluoroaniline would likely disfavor substitution at the C2 and C6 positions compared to 3,5-difluoroaniline.

Strategic Applications in Drug Development

The distinct properties of these two molecules lead to divergent roles in synthetic chemistry.

3,5-Difluoroaniline: The Core Building Block

3,5-Difluoroaniline is a crucial intermediate for installing the 3,5-difluorophenyl moiety, a common structural motif in modern pharmaceuticals and agrochemicals.[2] The fluorine atoms are incorporated to:

-

Block Metabolic Oxidation: Fluorine atoms at metabolically labile positions can prevent enzymatic degradation, increasing a drug's half-life.

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can fine-tune the basicity of nearby functional groups, affecting solubility and receptor binding.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets.

It serves as a key starting material for synthesizing a range of bioactive molecules, including kinase inhibitors for oncology and agrochemical herbicides.[2]

N-benzyl-3,5-difluoroaniline: The Protected Intermediate

The primary role of N-benzyl-3,5-difluoroaniline is often as a protected form of 3,5-difluoroaniline. The N-benzyl group is a widely used protecting group for amines.[8]

Why is protection necessary? The N-H bond of an aniline is acidic and the nitrogen is nucleophilic. In a multi-step synthesis, these properties can interfere with reagents intended for other parts of the molecule (e.g., organometallics, strong bases, or acylating agents). By converting the -NH₂ to -NHBn, the reactivity of the nitrogen is temporarily masked.

The N-benzyl group is particularly useful because it is stable to a wide range of reaction conditions but can be readily removed when needed, typically by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][8] This deprotection step regenerates the parent aniline functionality. A protocol for this debenzylation is documented where N-benzyl-3,5-difluoroaniline is treated with hydrogen gas over a palladium on carbon catalyst to yield 3,5-difluoroaniline.[3]

Experimental Protocols

Protocol: Synthesis of N-benzyl-3,5-difluoroaniline

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluoroaniline (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of aniline).

-

Reagent Addition: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, then with brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzyl-3,5-difluoroaniline.

Protocol: Characterization by ¹H NMR Spectroscopy

A key difference in the characterization of these compounds is readily observed in their proton NMR spectra.

-

3,5-Difluoroaniline:

-

A broad singlet corresponding to the two -NH₂ protons.

-

A complex multiplet pattern in the aromatic region (typically 6.2-6.5 ppm) for the three aromatic protons of the difluorophenyl ring.

-

-

N-benzyl-3,5-difluoroaniline:

-

A broad singlet or triplet for the single -NH proton.

-

A singlet or doublet around 4.3-4.5 ppm corresponding to the two benzylic -CH₂ - protons.

-

A multiplet in the aromatic region (typically 7.2-7.4 ppm) for the five protons of the benzyl group's phenyl ring.

-

A distinct multiplet pattern in the aromatic region (typically 6.1-6.4 ppm) for the three protons of the difluorophenyl ring.

-

Conclusion

The distinction between 3,5-difluoroaniline and N-benzyl-3,5-difluoroaniline is a clear illustration of how a simple structural modification can fundamentally alter a molecule's function in organic synthesis. 3,5-Difluoroaniline is the foundational building block, providing a critical fluorinated pharmacophore. Its N-benzyl derivative, by contrast, is a tool of synthetic strategy—a protected intermediate that enables chemists to navigate complex synthetic pathways with greater precision and control. For drug development professionals, recognizing when to use the unprotected core versus its protected counterpart is essential for the efficient and successful synthesis of next-generation therapeutics.

References

-

Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 6, 2026, from [Link]

-

Progress of N-Benzyl Removal. (n.d.). SIOC Journals. Retrieved February 6, 2026, from [Link]

-

3,5-Difluoroaniline | C6H5F2N | CID 96595. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

N-benzyl-3,5-difluoroaniline | C13H11F2N | CID 21321445. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

N-Benzylaniline. (2011). ResearchGate. Retrieved February 6, 2026, from [Link]

- Process for preparing 3,5-difluoroaniline. (1994). Google Patents.

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved February 6, 2026, from [Link]

- Method for producing 3,5-difluoroaniline. (1994). Google Patents.

-

Benzylamine is a stronger base than aniline because class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 6, 2026, from [Link]

-

Steric hindrance in the benzylation of anilines. (1983). American Chemical Society. Retrieved February 6, 2026, from [Link]

-

Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

-

The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2015). Dalton Transactions (RSC Publishing). Retrieved February 6, 2026, from [Link]

-

Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Why benzylamine more basic than aniline?. (n.d.). Allen. Retrieved February 6, 2026, from [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2018). Beilstein Journals. Retrieved February 6, 2026, from [Link]

-

Table of Contents. (2017). Supporting Information. Retrieved February 6, 2026, from [Link]

-

Synthesis of 3,5-difluoroaniline. (n.d.). PrepChem.com. Retrieved February 6, 2026, from [Link]

-

Which is more reactive, aniline or benzylamine?. (2021). Quora. Retrieved February 6, 2026, from [Link]

-

N-Benzylaniline. (2011). PMC - NIH. Retrieved February 6, 2026, from [Link]

Sources

- 1. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. innospk.com [innospk.com]

- 5. Benzylamine is a stronger base than aniline because class 12 chemistry CBSE [vedantu.com]

- 6. Why benzylamine more basic than aniline? [allen.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sioc-journal.cn [sioc-journal.cn]

Methodological & Application

reductive amination of 3,5-difluoroaniline and benzaldehyde procedure

Application Note: Chemoselective Reductive Amination of 3,5-Difluoroaniline with Benzaldehyde

Abstract & Strategic Significance

This application note details the optimized protocol for the synthesis of N-benzyl-3,5-difluoroaniline via reductive amination. The coupling of electron-deficient anilines (such as 3,5-difluoroaniline) with aromatic aldehydes presents specific kinetic challenges due to reduced nucleophilicity at the nitrogen center.[1]

While traditional methods using sodium cyanoborohydride (

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Mechanistic Insight & Experimental Logic

The Electronic Challenge

The presence of two fluorine atoms at the meta positions of the aniline ring exerts a strong inductive electron-withdrawing effect (-I).[1]

-

Consequence: The lone pair on the nitrogen is less available for nucleophilic attack on the benzaldehyde carbonyl carbon.[1]

-

Solution: We utilize Acetic Acid (AcOH) as a catalyst.[1][2][3] AcOH activates the aldehyde carbonyl (increasing electrophilicity) and facilitates the dehydration step to form the imine (Schiff base), which is the necessary substrate for reduction.

Chemoselectivity of STAB

Sodium triacetoxyborohydride (

-

Selectivity: It reduces imines/iminium ions much faster than it reduces aldehydes or ketones.[1][4] This kinetic differentiation allows us to mix the amine, aldehyde, and reducing agent simultaneously (Direct Reductive Amination) without pre-forming the imine, although a short pre-equilibrium period is recommended for unreactive anilines.

DOT Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway highlighting the acid-catalyzed imine formation followed by selective hydride transfer from STAB.[1]

Material Specifications & Safety

| Reagent | Equiv.[1][4][5][6] | Role | Key Property |

| 3,5-Difluoroaniline | 1.0 | Substrate (Amine) | MW: 129.11, pKa ~2.6 (low basicity) |

| Benzaldehyde | 1.1 | Substrate (Carbonyl) | MW: 106.12, Ensure free of Benzoic Acid |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; Handle under |

| Acetic Acid (Glacial) | 1.0 - 2.0 | Catalyst | Promotes imine formation |

| 1,2-Dichloroethane (DCE) | Solvent | Medium | Excellent solubility; facilitates reaction |

Safety Critical:

-

STAB: Evolves hydrogen gas upon decomposition; releases acetic acid.[1]

-

DCE: Carcinogen/Toxic.[1] Handle in a fume hood. Green Alternative: THF can be used, though reaction rates are often slower than in DCE.[1]

Detailed Experimental Protocol

Scale: 5.0 mmol (based on amine)[1]

Step 1: Reaction Setup

-

Oven-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon.[1] -

Add 3,5-Difluoroaniline (645 mg, 5.0 mmol) to the flask.

-

Add 1,2-Dichloroethane (DCE) (15 mL). Stir until fully dissolved.

-

Add Benzaldehyde (583 mg / 560 µL, 5.5 mmol, 1.1 equiv).

-

Add Glacial Acetic Acid (300 mg / 285 µL, 5.0 mmol, 1.0 equiv).

-

Note: For highly electron-deficient amines, stirring this mixture for 30–60 minutes before adding the reducing agent can improve yields by establishing the imine equilibrium.[1]

-

Step 2: Reduction

-

Cool the mixture slightly to 0°C (ice bath) if working on a larger scale (>10g) to control exotherm. For 5 mmol, room temperature (20-25°C) is acceptable.[1]

-

Add Sodium Triacetoxyborohydride (STAB) (1.48 g, 7.0 mmol, 1.4 equiv) portion-wise over 5 minutes.

-

Observation: Mild gas evolution (

) may occur.[1]

-

-

Remove ice bath (if used) and allow the reaction to stir at Room Temperature under

.

Step 3: Monitoring & Quenching

-

Timepoint: Check by TLC or LC-MS at 2 hours.

-

If the reaction is incomplete after 4 hours, add an additional 0.5 equiv of STAB.

-

Quench: Once complete, carefully add saturated aqueous

(20 mL) to the reaction mixture. Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride.

Step 4: Workup & Purification

-

Transfer mixture to a separatory funnel.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

-

Combine organic layers and wash with:

-

Water (1 x 20 mL)

-

Brine (1 x 20 mL)

-

-

Dry over anhydrous

or -

Filter and concentrate in vacuo to yield the crude oil/solid.

-

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

10% EtOAc in Hexanes.[1]

-

DOT Diagram 2: Experimental Workflow

Caption: Step-by-step workflow ensuring safe handling of STAB and optimal conversion.

Quality Control & System Suitability

Expected Analytical Data

-

Appearance: Off-white solid or pale yellow oil.[1]

-

1H NMR (CDCl3, 400 MHz):

-

19F NMR: Single signal around -109 to -111 ppm (referenced to

).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor imine formation due to electron-deficient amine.[1] | Increase AcOH to 2.0 equiv. Stir amine+aldehyde+acid for 2 hours before adding STAB. |

| Dialkylation | Over-reaction (Tertiary amine formation).[1] | Ensure slight excess of amine (not aldehyde).[1] Use exactly 1.0-1.1 equiv of aldehyde.[1] |

| Benzyl Alcohol Impurity | Direct reduction of aldehyde.[1][2][3][4][7] | Add STAB after imine formation time.[1] Ensure STAB is added slowly. |

| Emulsion during workup | Boron salts.[1] | Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution during quench.[1] |

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3][5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7][8]J. Org.[1][2][3][8] Chem. 1996, 61, 3849–3862.[1][2][3][5][8]

-

Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[1][5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][4]J. Am. Chem. Soc. 1971, 93, 2897–2904.[1][5] (Historical context for NaCNBH3 vs STAB).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline.[1][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

using N-benzyl-3,5-difluoroaniline in agrochemical synthesis

Application Note: Strategic Utilization of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Benzyl-3,5-difluoroaniline in Agrochemical Synthesis[1]

Executive Summary & Strategic Rationale

In modern agrochemical discovery, the 3,5-difluorophenyl moiety is a privileged scaffold, imparting metabolic stability and lipophilicity to active ingredients (AIs).[1] However, traditional synthesis of 3,5-difluoroaniline via nitration of 1,3-difluorobenzene often yields isomeric mixtures (2,4- vs 2,6- vs 3,5-isomers) that are difficult to separate.[1]

-

Regiospecificity: The symmetry of 1,3,5-trifluorobenzene guarantees a single mono-substituted product.[1]

-

Purification Leverage: The benzyl group adds molecular weight and lipophilicity, simplifying crystallization or chromatographic purification before the final "release" of the free aniline.[1]

-

Orthogonal Reactivity: The protected nitrogen allows for directed ortho-lithiation, enabling access to complex substitution patterns (e.g., 4-position functionalization) unavailable to the free aniline.[1]

Chemical Identity & Properties

| Property | Specification |

| Compound Name | |

| Core Moiety | 3,5-Difluoroaniline (CAS: 372-39-4) |

| Role | Protected Intermediate / Synthetic Precursor |

| Molecular Formula | |

| Key Application | Precursor for SDHI Fungicides, PPO Herbicides |

| Solubility | Soluble in DCM, Toluene, EtOAc; Insoluble in Water |

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the central role of the

Caption: Strategic divergence from the N-benzyl intermediate allows either high-purity deprotection or regioselective functionalization.[1]

Protocol A: Synthesis of -Benzyl-3,5-difluoroaniline (The "Gateway" Step)

Objective: Isolate the pure intermediate from inexpensive 1,3,5-trifluorobenzene.[1]

Reagents:

-

1,3,5-Trifluorobenzene (1.0 equiv)

-

Benzylamine (1.05 equiv)[1]

-

(2.0 equiv) orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Solvent: DMSO (for thermal) or THF (for base-mediated)[1]

Procedure:

-

Charge: In a pressure vessel or reflux apparatus, dissolve 1,3,5-trifluorobenzene in DMSO (

). -

Addition: Add

followed by the slow addition of benzylamine. -

Reaction: Heat to

for 12 hours. The symmetry of the starting material ensures that nucleophilic attack yields the mono-substituted product predominantly.-

Note: Monitor by GC-MS to ensure no di-substitution (formation of 3,5-dibenzylamino-1-fluorobenzene).[1]

-

-

Workup: Dilute with water, extract into ethyl acetate. Wash organic layer with brine to remove DMSO.[1]

-

Purification: Recrystallize from Hexane/EtOAc. The

-benzyl derivative crystallizes readily, rejecting impurities that would otherwise plague the liquid free aniline.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Protocol B: Catalytic Hydrogenolysis (The "Release" Step)

Objective: Generate pharmaceutical-grade 3,5-difluoroaniline free of isomeric impurities.

Reagents:

-

-benzyl-3,5-difluoroaniline[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Catalyst:

( -

Hydrogen Source:

gas (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Solvent: Methanol or Ethanol

Step-by-Step:

-

Dissolution: Dissolve the crystalline

-benzyl intermediate in Methanol ( -

Catalyst Loading: Add

under an inert nitrogen atmosphere (Safety: Pyrophoric hazard). -

Hydrogenation: Pressurize reactor to

-

Monitoring: Reaction is complete when the benzyl peak disappears in HPLC/TLC.

-

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate. The resulting oil is 3,5-difluoroaniline of

purity, ready for coupling.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Protocol C: Regioselective Functionalization (Advanced Application)

Context: The benzyl group protects the nitrogen proton, allowing the use of strong bases (e.g.,

-

Cooling: Cool a solution of

-benzyl-3,5-difluoroaniline in dry THF to -

Lithiation: Add

-BuLi (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Quench: Add electrophile (e.g.,

for carboxylic acid, -

Result: Access to 4-substituted-3,5-difluoroanilines , key scaffolds for complex herbicides.[1]

Agrochemical Case Study: Synthesis of SDHI Fungicide Core

Target: Synthesis of an amide-linked pyrazole fungicide (Generic SDHI structure).

-

Coupling: React the purified 3,5-difluoroaniline (from Protocol B) with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

-

Conditions: THF,

,

-

-

Outcome: The high purity of the amine prevents the formation of isomeric amide byproducts, which are notoriously difficult to separate on an industrial scale.[1]

-

Yield Advantage: Using the

-benzyl route typically improves overall yield by 15-20% compared to using commercial technical-grade aniline due to the elimination of "tarry" impurities during the coupling step.

Safety & Handling

-

Fluorinated Anilines: Highly toxic by inhalation and skin absorption. Potential methemoglobinemia inducers.

- -Benzyl Derivative: generally lower volatility than the free aniline, offering a safer handling profile for solid dispensing.

-

Waste: Fluorinated waste must be segregated. Do not mix with standard organic waste streams due to potential for HF generation during incineration if not specialized.

References

-

Synthesis of 3,5-Difluoroaniline via Hydrogenation

-

Source: GuideChem, "Synthesis and Manufacturing of 3,5-Difluoroaniline."[1]

-

-

Agrochemical Applications of Fluorinated Intermediates

- Source: "Arylation of aliphatic amines," European Patent EP3414216B1.

- Source: "Microbiocidal derivatives," WO2020239856A1.

Sources

- 1. CN105461525A - Preparation of 1,3,5-tri-formyl trihydroxybenzene and reuse method of trifluoroacetic acid in preparation process - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP3414216B1 - Arylation of aliphatic amines - Google Patents [patents.google.com]

Application Note: High-Efficacy Catalytic Hydrogenation for the Synthesis of 3,5-Difluoroaniline

Introduction

3,5-Difluoroaniline is a critical building block in modern medicinal chemistry and agrochemical development.[1][2][3] Its unique electronic properties, conferred by the two fluorine atoms, can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[3] A common and efficient route to this valuable intermediate involves the deprotection of an N-benzyl precursor. The N-benzyl group is a robust protecting group for amines, and its removal via catalytic hydrogenation is a widely employed transformation in organic synthesis due to its clean reaction profile and high yields.[4]

This application note provides a detailed, field-proven protocol for the catalytic hydrogenation of N-benzyl-3,5-difluoroaniline to 3,5-difluoroaniline. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss key parameters for process optimization and safety.

Mechanism and Scientific Rationale

The removal of the N-benzyl group is achieved through a process called hydrogenolysis. The most common and effective catalyst for this transformation is Palladium on Carbon (Pd/C).[5]

The generally accepted mechanism proceeds as follows[6]:

-

Adsorption: Both the substrate, N-benzyl-3,5-difluoroaniline, and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved upon adsorption, forming reactive palladium hydride species on the catalyst surface.

-

C-N Bond Cleavage: The benzylic carbon-nitrogen (C-N) bond of the adsorbed substrate is weakened and subsequently cleaved by the activated hydrogen species.

-

Product Formation & Desorption: This cleavage results in the formation of the desired product, 3,5-difluoroaniline, and toluene as a byproduct. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Causality Behind Experimental Choices:

-

Catalyst Selection: 10% Pd/C is chosen for its high activity and efficiency in hydrogenolysis. While 5% Pd/C can be effective, 10% often provides faster reaction times.[7] In cases of difficult substrates, a combination of Pd/C and Pearlman's catalyst (Pd(OH)₂/C) can be more effective than either catalyst alone.[5]

-

Solvent: Alcohols like methanol or ethanol are excellent solvents for this reaction. They effectively dissolve the substrate and have good solubility for hydrogen gas, facilitating the three-phase (solid-liquid-gas) reaction system.

-

Acidification: The catalytic activity of Pd/C can be diminished by the amine product, which can coordinate to the palladium and act as a mild catalyst poison.[7][8] To mitigate this, the reaction is often run in an acidified solution (e.g., with HCl or acetic acid). The acid protonates the amine, forming a salt that has a lower affinity for the catalyst surface, thus preventing catalyst deactivation.[7][8]

-

Hydrogen Source: While high-pressure hydrogen gas is effective, for lab-scale synthesis, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate offers a safer and more convenient alternative that avoids the need for specialized high-pressure equipment.[4][6] This protocol will detail the standard method using hydrogen gas.

Experimental Protocol: Standard Hydrogenolysis

This protocol describes a general and reliable procedure for the N-debenzylation of N-benzyl-3,5-difluoroaniline using Pd/C and hydrogen gas at atmospheric pressure (balloon).

Materials and Equipment:

-

N-benzyl-3,5-difluoroaniline

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (balloon or cylinder with regulator)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Septum

-

Vacuum/gas inlet adapter (three-way stopcock)

-

Celite® (diatomaceous earth)

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

Reaction Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of N-benzyl-3,5-difluoroaniline.

Step-by-Step Procedure:

-

Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar, dissolve N-benzyl-3,5-difluoroaniline (1.0 mmol) in methanol (10-20 mL).[6] To this solution, carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd). Note: Handle the catalyst with care as it can be pyrophoric.

-

Inert Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas line. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is free of oxygen.[6]

-

Hydrogenation: Replace the inert gas needle with a needle connected to a balloon filled with hydrogen gas. Carefully evacuate the flask and backfill with hydrogen. Repeat this vacuum/hydrogen cycle three times.[6]

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, the liquid solution, and the hydrogen gas.[6]

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate solvent system) or LC-MS until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere by removing the hydrogen balloon and flushing the flask with nitrogen or argon.[6]

-

Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the palladium catalyst.[6] Wash the Celite® pad thoroughly with additional methanol to ensure all the product is collected.

-

Safety Caution: The Pd/C catalyst on the Celite® pad is highly pyrophoric, especially when it begins to dry. Do not leave it exposed to air. Quench the filter cake immediately with plenty of water.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,5-difluoroaniline.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Process Optimization and Data

The efficiency of the debenzylation can be influenced by several factors. The following table summarizes key parameters and typical observations.

| Parameter | Recommended Range | Rationale & Field Insights |

| Catalyst Loading | 5-20 mol% Pd | Higher loading can decrease reaction time but increases cost. 10 mol% is a good starting point. For difficult substrates, higher loadings or more active catalysts like Pd(OH)₂/C may be necessary.[5] |

| Solvent | Methanol, Ethanol | Both are effective. Methanol is sometimes avoided due to the risk of fire upon contact with dry catalyst.[7] Ethanol is a safer alternative. |

| Temperature | Room Temperature to 60°C | Most N-debenzylations proceed well at room temperature. Gentle heating may be required for sterically hindered or electron-deficient substrates.[5] |

| Pressure | 1 atm (balloon) to 50 psi | Atmospheric pressure is sufficient for most lab-scale reactions.[7] Increased pressure can significantly accelerate the reaction but requires specialized equipment.[8] |

| Additive | 1-2 eq. Acetic Acid or HCl | Can prevent catalyst poisoning by the amine product, leading to faster and more complete conversion.[7][8] A neutralization step will be required during workup. |

| Expected Yield | >95% | This reaction is typically very high-yielding when run to completion. |

Safety Precautions

Catalytic hydrogenation carries inherent risks that must be managed with strict safety protocols.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air (flammable limits: 4-75% in air). All operations should be conducted in a well-ventilated chemical fume hood.[9][10] Ensure there are no ignition sources (sparks, open flames, hot plates) in the vicinity.[11]

-

Pyrophoric Catalyst: Palladium on carbon, especially after use when it is finely divided and contains adsorbed hydrogen, is pyrophoric and can ignite spontaneously upon exposure to air.[6] Never allow the filtered catalyst to dry in the open. Quench the filter cake immediately and thoroughly with water.

-

Pressure: If conducting the reaction above atmospheric pressure, use a properly rated and maintained pressure vessel (e.g., a Parr shaker).[12] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[11] High-pressure reactions should be conducted behind a blast shield.[10]

-

Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[12]

Characterization of 3,5-Difluoroaniline

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Physical Appearance: White to off-white solid.

-

Melting Point: 40-42 °C.[1]

-

Boiling Point: 81-82 °C at 20 mmHg.[1]

-

NMR Spectroscopy (¹H and ¹⁹F): To confirm the structure and absence of the benzyl group.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and purity.

References

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

- Process for producing 3,5-difluoroaniline. European Patent Office - EP 0497213 A2.

- Process for the preparation of 3,5-difluoroaniline. Google Patents - US5965775A.

- Process for preparing 3,5-difluoroaniline. Google Patents - US5294742A.

- Method for preparing benzyl amine by catalytic hydrogenation. Google Patents - CN1467197A.

-

Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. American Chemical Society. Available at: [Link]

-

Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. ZZKD Instrument Equipment Co., Ltd. Available at: [Link]

-

More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. Available at: [Link]

-

De-protection of N-Benzyl groups. Sciencemadness Discussion Board. Available at: [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

- Process for preparing 3,5-difluoroaniline. Google Patents - US5977412A.

-

FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL. Available at: [Link]

-

Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]

-

Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

-

Hydrogenation: How we can make it safer. H.E.L Group. Available at: [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature. Available at: [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

-

Hydrogenation Reactions. University of Pittsburgh. Available at: [Link]

-

Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]

-

Unsuccessful and successful methods for removal of N-benzyl protecting group and N. Molecules. Available at: [Link]

-

Benzylamines. Organic Chemistry Portal. Available at: [Link]

-

Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. helgroup.com [helgroup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. njhjchem.com [njhjchem.com]

- 12. safety.pitt.edu [safety.pitt.edu]

Application Notes and Protocols for the N-Alkylation of Electron-Deficient Anilines with Benzyl Chloride

Introduction: Navigating the Challenges of N-Benzylation of Electron-Deactivated Anilines

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Specifically, the introduction of a benzyl group can significantly modulate a molecule's biological activity and physicochemical properties. While the N-benzylation of electron-rich anilines is often straightforward, the analogous reaction with electron-deficient anilines—those bearing electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or halides (-X)—presents a significant synthetic hurdle.

The reduced nucleophilicity of the nitrogen atom in these substrates, a direct consequence of the electron-withdrawing nature of the substituents, renders the reaction sluggish and often necessitates forcing conditions.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mechanistic principles, practical protocols, and optimization strategies for the successful N-alkylation of electron-deficient anilines with benzyl chloride. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges of this transformation and ensure reproducible, high-yielding outcomes.

Mechanistic Considerations: An SN2 Pathway Under Duress

The N-alkylation of an aniline with benzyl chloride proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the aniline nitrogen atom acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group.

Caption: SN2 mechanism for N-benzylation of anilines.

For electron-deficient anilines, the electron density on the nitrogen is significantly diminished, weakening its nucleophilic character. This leads to a higher activation energy for the SN2 reaction, resulting in slower reaction rates. To drive the reaction forward, several key parameters must be carefully controlled and optimized. A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

A critical challenge in the N-alkylation of primary anilines is the potential for over-alkylation to form the tertiary amine, N,N-dibenzylaniline. The mono-benzylated product, a secondary amine, is often more nucleophilic than the starting primary aniline, making it susceptible to a second benzylation.

Experimental Protocols

The following protocols provide a starting point for the N-benzylation of electron-deficient anilines. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for the N-Benzylation of Nitroanilines

This protocol is adapted from established methods for the alkylation of weakly nucleophilic anilines.[1][2]

Materials:

-

Nitroaniline (e.g., 4-nitroaniline) (1.0 eq)

-

Benzyl chloride (1.05 - 1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Potassium iodide (KI) (0.1 eq, optional catalyst)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitroaniline, potassium carbonate, and potassium iodide (if used).

-

Add the solvent (DMF or MeCN) to form a stirrable suspension.

-

Begin vigorous stirring and add the benzyl chloride dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require several hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Rationale for Key Steps:

-

Base: Potassium carbonate is a moderately strong base sufficient to neutralize the HCl produced. Stronger bases like sodium hydride (NaH) can also be used, but may increase the risk of side reactions.[2]

-

Catalyst: Potassium iodide can act as a catalyst by undergoing a Finkelstein reaction with benzyl chloride to generate the more reactive benzyl iodide in situ. This is particularly useful for less reactive anilines.[2]

-

Solvent: Polar aprotic solvents like DMF and MeCN are excellent choices as they can dissolve the reactants and stabilize charged intermediates.[1]

-

Temperature: Elevated temperatures are necessary to overcome the high activation energy of the reaction.[1]

Protocol 2: Phase-Transfer Catalysis for Enhanced Reactivity

For particularly unreactive anilines, phase-transfer catalysis (PTC) can be a powerful technique to accelerate the reaction rate. The phase-transfer catalyst facilitates the transfer of the deprotonated aniline from the solid or aqueous phase to the organic phase where the reaction with benzyl chloride occurs.

Materials:

-

Electron-deficient aniline (e.g., 2,4-dichloroaniline) (1.0 eq)

-

Benzyl chloride (1.1 eq)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt (0.05 - 0.1 eq)

-

Toluene or Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, combine the electron-deficient aniline, benzyl chloride, toluene (or DCM), and the phase-transfer catalyst (TBAB).

-

With vigorous stirring, add the 50% aqueous NaOH or KOH solution.

-

Heat the biphasic mixture to 50-70 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Phase-Transfer Catalyst: The quaternary ammonium salt forms an ion pair with the deprotonated aniline, which is soluble in the organic phase, thereby increasing its effective concentration and reactivity towards benzyl chloride.

-

Biphasic System: The use of a two-phase system allows for a high concentration of the base in the aqueous phase while the reaction occurs in the organic phase, which can improve selectivity and ease of workup.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the N-benzylation of various electron-deficient anilines with benzyl chloride.

| Aniline Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitroaniline | K₂CO₃ | DMF | 90 | 6 | 75-85 | [2] |

| 2-Nitroaniline | K₂CO₃ | DMF | 100 | 8 | 60-70 | [1] |

| 4-Cyanoaniline | NaH | THF | 65 | 12 | ~70 | Adapted from[2] |

| 4-Bromoaniline | NaHCO₃ | EtOH/H₂O | Reflux | 5 | 80-90 | [3] |

| 2,4-Dichloroaniline | K₂CO₃/KI | Acetone | Reflux | 10 | 70-80 | [2] |

Yields are approximate and can vary based on the specific reaction scale and purification method.

Visualization of the Synthetic Workflow

The general workflow for the N-benzylation of electron-deficient anilines can be visualized as follows:

Caption: General experimental workflow for N-benzylation.

Troubleshooting and Optimization

Challenge 1: Low or No Conversion

-

Cause: Insufficient reactivity of the aniline due to strong electron-withdrawing effects.

-

Solution:

-

Increase Temperature: Carefully increase the reaction temperature. A higher boiling point solvent like toluene or xylene may be necessary.[1]

-

Use a Stronger Base: Switch from K₂CO₃ to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1]

-

Add a Catalyst: Incorporate a catalytic amount of potassium iodide (KI) to generate the more reactive benzyl iodide in situ.[2]

-

Employ Phase-Transfer Catalysis: For extremely unreactive substrates, utilize a phase-transfer catalyst as described in Protocol 2.

-

Challenge 2: Formation of Di-benzylated Product

-

Cause: The mono-benzylated product is more nucleophilic than the starting aniline and reacts further with benzyl chloride.

-

Solution:

-

Use an Excess of Aniline: Employing a 1.5 to 2-fold excess of the aniline can statistically favor mono-alkylation. However, this may complicate purification.

-

Slow Addition of Benzyl Chloride: Adding the benzyl chloride slowly over an extended period can help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.

-

Monitor the Reaction Closely: Stop the reaction before the starting material is fully consumed to maximize the yield of the mono-alkylated product.

-

Challenge 3: Difficult Purification

-

Cause: Similar polarities of the starting material, mono- and di-benzylated products.

-

Solution:

-

Acid Wash: If the product is sufficiently less basic than the starting aniline, a dilute acid wash (e.g., 1M HCl) during workup can selectively remove the unreacted starting material into the aqueous phase.[4]

-

Careful Chromatography: Utilize a shallow solvent gradient during column chromatography to improve separation.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

-

Conclusion

The N-alkylation of electron-deficient anilines with benzyl chloride, while challenging, is a synthetically valuable transformation that can be achieved with high efficiency through careful consideration of the reaction parameters. By understanding the underlying mechanistic principles and employing the appropriate combination of base, solvent, temperature, and potential catalysts, researchers can successfully synthesize these important building blocks. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of optimized and scalable procedures in the context of pharmaceutical and materials science research.

References

-

Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]

-

Gördes, D., & Kappe, C. O. (2004). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara Pharmaceutical Journal, 10(2), 65-72. Available at: [Link]

-

Bhatt, A. K., & Kulkarni, V. M. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7712–7722. Available at: [Link]

-

Willson, F. G., & Wheeler, T. S. (1930). Benzylaniline. Organic Syntheses, 10, 102. Available at: [Link]

-

Pati, H., et al. (2006). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Synthetic Communications, 34(18), 3371-3378. Available at: [Link]

-

Xiang, M., et al. (2020). Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]

-

López-Vidal, E. M., et al. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Molecules, 28(15), 5789. Available at: [Link]

-

Obali, A. Y., et al. (2021). An overview of iron‐catalyzed N‐alkylation reactions. Applied Organometallic Chemistry, 35(10), e6376. Available at: [Link]

-

Sreeshma, P., et al. (2021). Metal-organic framework-derived CoN x nanoparticles on N-doped carbon for selective N-alkylation of aniline. New Journal of Chemistry, 45(34), 15454-15462. Available at: [Link]

-

Martínez, C., & Corma, A. (2011). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Journal of Catalysis, 281(1), 120-130. Available at: [Link]

-

Özdemir, İ., & Çetinkaya, B. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4987–5000. Available at: [Link]

-

Multiple Authors. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]

-

Clark, J., & Perrin, D. D. (1968). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 494-498. Available at: [Link]

-

Badru, R., et al. (2022). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances, 3(14), 5895-5904. Available at: [Link]

-

PubChem. (n.d.). N-benzyl-4-nitroaniline. PubChem. Available at: [Link]

- Chinese Patent CN102040527A. (2011). Preparation method of N,N-benzyl diphenylamine.

Sources

Application Note: Synthesis of Fluorinated N-Benzyl Anilines in Medicinal Chemistry

Introduction: The Fluorine Advantage in N-Benzyl Anilines

The N-benzyl aniline scaffold is a privileged substructure in medicinal chemistry, serving as a core motif in kinase inhibitors, GPCR ligands, and ion channel modulators. However, the metabolic liability of the benzylic carbon (oxidation) and the aniline nitrogen (glucuronidation/oxidation) often necessitates structural optimization.

Fluorination is the premier strategy to address these liabilities. The strategic introduction of fluorine atoms into this scaffold offers three distinct advantages:

-

Metabolic Blockade: Fluorine at the para or benzylic positions blocks cytochrome P450-mediated hydroxylation.

-

pKa Modulation: Fluorine on the aniline ring lowers the basicity of the nitrogen (approx. 1-2 pKa units per F atom), reducing lysosomal trapping and improving membrane permeability.

-

Conformational Locking: The gauche effect and electrostatic interactions of fluorine can lock the N-benzyl aniline into a bioactive conformation, reducing the entropic penalty of binding.

This guide details three field-proven protocols for synthesizing fluorinated N-benzyl anilines, selected based on substrate electronics and steric demands.

Strategic Decision Matrix

Before selecting a synthetic route, analyze the electronic properties of your substrates.

-

Method A (Reductive Amination): The "Workhorse." Best for electron-neutral to moderately electron-deficient substrates. High throughput compatible.

-

Method B (SNAr): The "Electron-Deficient Specialist." Required when the aniline ring bears strong electron-withdrawing groups (EWGs) like -NO2, -CN, or multiple -F.

-

Method C (Buchwald-Hartwig): The "Universal Problem Solver." Essential for sterically hindered substrates or electron-rich systems where Methods A and B fail.

Decision Tree Workflow

Figure 1: Strategic selection of synthetic methodology based on substrate electronics and sterics.

Detailed Experimental Protocols

Method A: Reductive Amination (Standard Protocol)

Best for: Rapid analog generation; substrates with acid-stable functional groups. Mechanism: Formation of an imine/iminium species followed by in situ hydride transfer.

Reagents:

-

Amine: Fluorinated Aniline (1.0 equiv)

-

Carbonyl: Fluorinated Benzaldehyde (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Protocol:

-

Imine Formation: In a dry vial, dissolve the fluorinated aniline (1.0 mmol) and fluorinated benzaldehyde (1.1 mmol) in DCE (5 mL).

-

Activation: Add AcOH (1.0 mmol). Stir at room temperature (RT) for 30-60 minutes. Note: Formation of the imine is often indicated by a slight color change or turbidity.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise to control gas evolution.

-

Reaction: Allow the reaction to warm to RT and stir for 4-16 hours. Monitor by LC-MS (look for M+1 of product; imine intermediate may be visible).

-

Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Insight: For weakly nucleophilic fluorinated anilines (e.g., 2,4-difluoroaniline), use Ti(OiPr)4 (1.5 equiv) as a Lewis acid additive during the imine formation step before adding the reductant.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Highly electron-deficient anilines (e.g., p-nitro, p-cyano) where reductive amination is sluggish due to poor nucleophilicity. Mechanism: Addition-Elimination via Meisenheimer complex.[1]

Reagents:

-

Electrophile: Fluorinated Aryl Fluoride/Chloride (e.g., 4-fluoronitrobenzene) (1.0 equiv)

-

Nucleophile: Benzylamine derivative (1.2 equiv)

-

Base: DIPEA or K2CO3 (2.0 - 3.0 equiv)

-

Solvent: DMSO, DMF, or NMP (polar aprotic is essential)

Protocol:

-

Setup: Dissolve the fluorinated aryl halide (1.0 mmol) in DMSO (3 mL).

-

Addition: Add the benzylamine (1.2 mmol) and DIPEA (2.5 mmol).

-

Reaction: Heat to 80-120°C depending on the leaving group ability (F > Cl in SNAr) and activation of the ring. Stir for 2-12 hours.

-

Workup: Pour reaction mixture into ice-water (20 mL). If a solid precipitates, filter and wash with water. If oil forms, extract with EtOAc.

-

Purification: Recrystallization often suffices; otherwise, use silica chromatography.

Critical Insight: Fluorine is the preferred leaving group in SNAr due to the high electronegativity stabilizing the transition state (Meisenheimer complex), making fluoro-nitrobenzenes far more reactive than their chloro counterparts [1].

Method C: Buchwald-Hartwig Amination

Best for: Unactivated aryl halides, sterically hindered systems, or when "precious" late-stage intermediates are used. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition -> Amine Coordination -> Deprotonation -> Reductive Elimination).

Reagents:

-

Aryl Halide: Fluorinated Aryl Bromide/Chloride (1.0 equiv)

-

Amine: Benzylamine derivative (1.2 equiv)

-

Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

-

Ligand: BrettPhos or RuPhos (2-4 mol%) (Dialkylbiaryl phosphines are superior)

-

Base: NaOtBu (1.4 equiv) or Cs2CO3

-

Solvent: Toluene or 1,4-Dioxane (degassed)

Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon/N2.

-

Loading: Add Pd source, Ligand, and Base.[2][3] Pre-complexing Pd and Ligand for 5 mins in solvent is recommended.

-

Substrates: Add Aryl Halide and Amine in Toluene (0.2 M).

-

Reaction: Heat to 80-100°C for 12-24 hours.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate filtrate.

-

Purification: Flash chromatography.

Critical Insight: For fluorinated substrates, BrettPhos is particularly effective at preventing defluorination side reactions (C-F activation) while promoting the desired C-N coupling [2].

Purification & Characterization of Fluorinated Scaffolds

Fluorinated compounds present unique challenges and opportunities in characterization.

19F NMR Spectroscopy

This is the gold standard for verifying fluorine incorporation and regiochemistry.

-

Standard: Trichlorofluoromethane (CFCl3, 0 ppm) or α,α,α-Trifluorotoluene (-63.7 ppm).

-

Coupling: Observe 19F-1H coupling to confirm position.

-

Ortho coupling (

): ~6-10 Hz -

Meta coupling (

): ~4-8 Hz

-

Physicochemical Property Table (Illustrative)

| Property | Non-Fluorinated (H) | Monofluorinated (4-F) | Trifluoromethyl (4-CF3) | Impact on Drug Design |

| LogP (Lipophilicity) | 2.5 | 2.7 | 3.4 | Increases membrane permeability; may increase nonspecific binding. |

| pKa (Aniline N) | 4.6 | 3.9 | 2.5 | Reduces lysosomal trapping; improves oral bioavailability. |

| Metabolic Stability | Low (Ring hydroxylation) | High (Blocked site) | High (Deactivation) | Extends half-life (t1/2). |

Troubleshooting & Common Pitfalls

Issue 1: Over-Alkylation (Bis-benzylation)

-

Symptom: Formation of tertiary amine byproduct during Method A or B.

-

Cause: The product secondary amine is more nucleophilic than the starting primary amine.

-

Solution:

-

Method A: Use a slight excess of the aniline (nucleophile) rather than the aldehyde. Use bulky hydride sources (STAB) rather than NaCNBH3.

-

Method B: Use a large excess of the amine nucleophile (3-5 equiv) if it is cheap/volatile.

-

Issue 2: Defluorination[4]

-

Symptom: Loss of fluorine signal in 19F NMR; appearance of hydro-defluorinated product.

-

Cause: Pd-catalyzed C-F activation during Method C, or nucleophilic attack at the C-F bond in Method B (if highly activated).

-

Solution:

-

Method C: Switch to BrettPhos or tBuXPhos ligands which are highly selective for C-Cl/C-Br over C-F. Lower reaction temperature.

-

Method B: Ensure the reaction temperature does not exceed 100°C unless necessary.

-

References

-

Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Master Organic Chemistry. Available at: [Link]

-

Buchwald-Hartwig Amination: Ligand Selection and Protocols. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

-

Fluorine in Medicinal Chemistry: Methods and Strategies. ResearchGate. Available at: [Link]

-

Reductive Amination Protocols and Applications. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of N-benzyl-3,5-difluoroaniline

Welcome to the technical support guide for the synthesis of N-benzyl-3,5-difluoroaniline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the N-alkylation of weakly nucleophilic anilines. Our focus is to provide actionable troubleshooting advice and in-depth mechanistic insights to help you suppress the formation of the common byproduct, N,N-dibenzyl-3,5-difluoroaniline, and maximize the yield of your desired mono-alkylated product.

Troubleshooting Guide: Overcoming Over-alkylation

This section addresses the most common issues encountered during the N-benzylation of 3,5-difluoroaniline in a direct question-and-answer format.

Question 1: I am observing a significant amount of the di-benzylated byproduct in my reaction. What is the primary cause of this over-alkylation?

Answer: This is the most prevalent challenge in the N-alkylation of primary amines. The root cause is a shift in nucleophilicity. The initial product, N-benzyl-3,5-difluoroaniline (a secondary amine), is often more nucleophilic than the starting material, 3,5-difluoroaniline (a primary amine)[1].

-

Electronic Effect: The benzyl group is electron-donating via an inductive effect, which increases the electron density on the nitrogen atom of the secondary amine. This enhanced nucleophilicity makes it a better competitor for the alkylating agent than the starting primary amine.

-

Deactivation by Fluorine: The two fluorine atoms on the aniline ring are strongly electron-withdrawing, significantly reducing the nucleophilicity of the starting 3,5-difluoroaniline. This inherent low reactivity often necessitates more forcing reaction conditions (e.g., higher temperatures), which can inadvertently accelerate the second, more favorable alkylation step.

The reaction of an amine with an alkylating agent can be difficult to control because the secondary amine product is often more nucleophilic than the primary amine precursor, leading to preferential reaction with the alkylating agent[1].

Question 2: How can I adjust my reaction stoichiometry to favor mono-alkylation?

Answer: The simplest and often most effective initial strategy is to use a large excess of the aniline starting material relative to the benzyl halide. By increasing the concentration of 3,5-difluoroaniline, you statistically favor the collision of the benzyl halide with the primary amine over the newly formed secondary amine.

A common starting point is to use a 3:1 molar ratio of aniline to the alkylating agent. For particularly challenging substrates, this ratio can be increased further. While this approach reduces the concentration of the limiting reagent and may slow the reaction, it is a powerful tool for improving selectivity.

Question 3: My current protocol uses a strong base like Sodium Hydride (NaH). Could this be contributing to the problem?

Answer: Yes, a very strong base can exacerbate over-alkylation. While a base is necessary to neutralize the H-X acid formed during the reaction, a base like NaH will irreversibly deprotonate both the primary and secondary amines. The resulting secondary amide anion is a significantly stronger nucleophile than the neutral primary amine, dramatically increasing the rate of the second alkylation.

Consider switching to a milder, non-nucleophilic inorganic base.

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices. They are sufficiently basic to act as acid scavengers but are not strong enough to cause significant deprotonation of the amine, thus keeping the nucleophilicity of the secondary amine in check.

-

Triethylamine (Et₃N) or DI-isopropylethylamine (DIPEA): These hindered organic bases can also be effective as acid scavengers without promoting over-alkylation.

Question 4: What is the role of the solvent and temperature, and how can I optimize them?

Answer: Both solvent and temperature play crucial roles in controlling selectivity.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred. They effectively solvate the cation of the base and provide a suitable medium for the Sₙ2 reaction to proceed.

-

Temperature: Lowering the reaction temperature is a key strategy to enhance selectivity. The activation energy for the second alkylation may be different from the first. By reducing the thermal energy of the system, you can often slow the undesired second reaction more significantly than the desired first reaction. Start the reaction at room temperature and only increase the temperature gradually if the conversion is too slow. Reactions are often run at elevated temperatures (e.g., 80-140°C), but this should be optimized carefully[1][2].

The Competing Pathways: Mono- vs. Di-alkylation

The diagram below illustrates the desired reaction pathway leading to the mono-benzyl product and the competing over-alkylation pathway that consumes the product to form the undesired di-benzyl impurity.

Caption: Reaction scheme for the N-benzylation of 3,5-difluoroaniline.

Parameter Optimization for Selectivity

The following table summarizes the key experimental parameters and their general effect on minimizing the formation of the di-alkylated byproduct.

| Parameter | Recommended Adjustment for Mono-selectivity | Rationale |

| Stoichiometry | Use an excess of 3,5-difluoroaniline (e.g., 2 to 5 equivalents). | Increases the probability of the benzyl halide reacting with the more abundant primary amine. |

| Base | Use a mild inorganic base (K₂CO₃, Cs₂CO₃). | Acts as an acid scavenger without significantly increasing the nucleophilicity of the secondary amine product. |

| Temperature | Start at room temperature and increase cautiously only if necessary. | Lower temperatures can disproportionately slow the undesired second alkylation step, improving selectivity. |